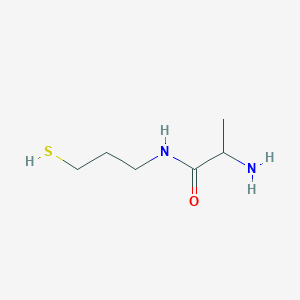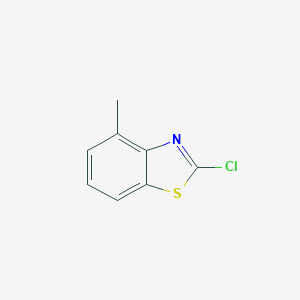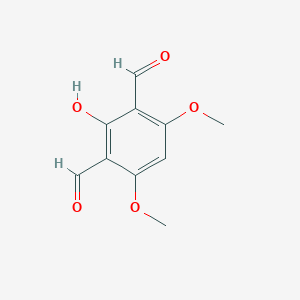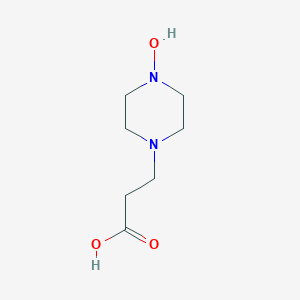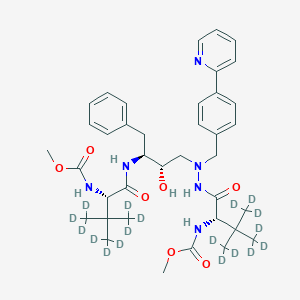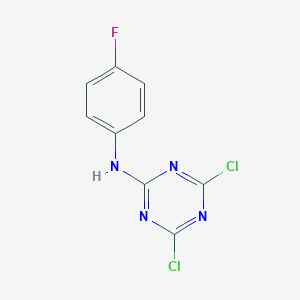
Chlorodifluoropropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorodifluoropropane (HCFC-142b) is a colorless gas that is widely used in the chemical industry as a blowing agent for the production of polyurethane foam, as well as in the refrigeration and air conditioning industry. Due to its high ozone depletion potential, HCFC-142b is being phased out under the Montreal Protocol, which aims to protect the ozone layer. In
Mécanisme D'action
The mechanism of action of Chlorodifluoropropane is not fully understood, but it is believed to act as a central nervous system depressant. Chlorodifluoropropane has been shown to enhance the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the brain, which may contribute to its sedative effects.
Effets Biochimiques Et Physiologiques
Chlorodifluoropropane has been shown to have a number of biochemical and physiological effects. In animal studies, exposure to Chlorodifluoropropane has been shown to cause liver and kidney damage, as well as changes in blood chemistry. Chlorodifluoropropane has also been shown to cause developmental toxicity in animal studies, including reduced fetal weight and skeletal abnormalities.
Avantages Et Limitations Des Expériences En Laboratoire
Chlorodifluoropropane has a number of advantages for use in lab experiments, including its low boiling point and high vapor pressure, which make it easy to handle and manipulate. Chlorodifluoropropane is also non-flammable and has a low toxicity, which makes it safe to use in the laboratory. However, Chlorodifluoropropane is being phased out under the Montreal Protocol, which may limit its availability in the future.
Orientations Futures
There are a number of future directions for research on Chlorodifluoropropane. One area of research is the development of alternative blowing agents for the production of polyurethane foam, which do not have a high ozone depletion potential. Another area of research is the development of alternative refrigerants for the refrigeration and air conditioning industry, which do not contribute to global warming. Finally, more research is needed to fully understand the mechanism of action of Chlorodifluoropropane and its effects on human health and the environment.
Conclusion
In conclusion, Chlorodifluoropropane is a widely used chemical compound in the chemical, refrigeration, and air conditioning industries. Despite its usefulness, it has been identified as a significant contributor to ozone depletion and is being phased out under the Montreal Protocol. Scientific research on Chlorodifluoropropane has revealed its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research. Further research is needed to fully understand the effects of Chlorodifluoropropane on human health and the environment and to develop alternatives for its use in various applications.
Méthodes De Synthèse
Chlorodifluoropropane is synthesized by the reaction of 1,1,1-trifluoro-2-chloroethane with hydrogen fluoride in the presence of a catalyst. The reaction takes place at high pressure and temperature, and the yield of Chlorodifluoropropane is around 90%.
Applications De Recherche Scientifique
Chlorodifluoropropane is used in various scientific research applications, including as a solvent for the extraction of lipids and proteins from biological samples, as a blowing agent for the production of polyurethane foam, and as a refrigerant in the refrigeration and air conditioning industry. Chlorodifluoropropane is also used as a reference compound in the analysis of environmental samples.
Propriétés
Numéro CAS |
134190-53-7 |
|---|---|
Nom du produit |
Chlorodifluoropropane |
Formule moléculaire |
C3H5ClF2 |
Poids moléculaire |
114.52 g/mol |
Nom IUPAC |
1-chloro-1,1-difluoropropane |
InChI |
InChI=1S/C3H5ClF2/c1-2-3(4,5)6/h2H2,1H3 |
Clé InChI |
ATJSHGXKPLTCEG-UHFFFAOYSA-N |
SMILES |
CCC(F)(F)Cl |
SMILES canonique |
CCC(F)(F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



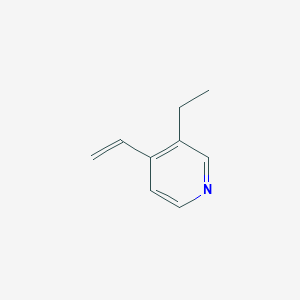
![3-[5-(2-Aminopropyl)-7-cyano-2,3-dihydroindol-1-yl]propyl benzoate](/img/structure/B148502.png)
![2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol](/img/structure/B148510.png)
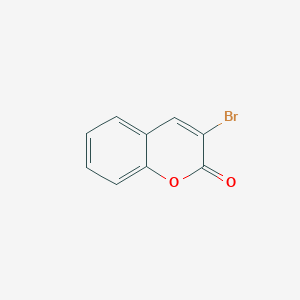
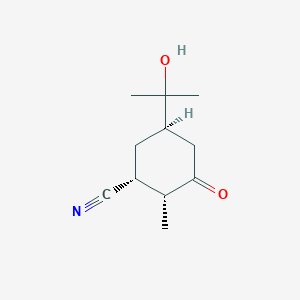
![3-Amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide](/img/structure/B148530.png)
